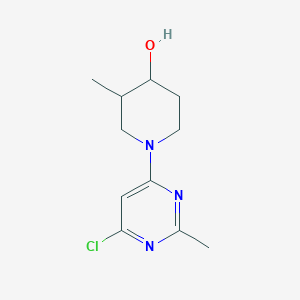
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol
説明
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol is a useful research compound. Its molecular formula is C11H16ClN3O and its molecular weight is 241.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(6-Chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol, with the CAS number 1598029-09-4, is a heterocyclic organic compound characterized by its unique structure, which combines a pyrimidine ring and a piperidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in the context of enzyme modulation and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 241.72 g/mol |
| IUPAC Name | This compound |
| InChI Key | YDHAVYCNMHMOBB-UHFFFAOYSA-N |
The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. Research indicates that this compound may function as an inhibitor or modulator of certain enzymes, potentially affecting various biochemical pathways.
Enzyme Inhibition
Studies have shown that compounds structurally related to this compound can inhibit ubiquitin-specific proteases (USPs). This inhibition leads to the accumulation of ubiquitinated proteins, which can have significant cellular effects. The compound's ability to modulate protein degradation pathways suggests its potential therapeutic applications in diseases where protein homeostasis is disrupted.
Biological Activity Studies
Cellular Assays : In vitro studies have demonstrated that this compound exhibits activity against various cell lines. The compound's efficacy was assessed using cell viability assays and enzyme activity assays, revealing dose-dependent responses.
Animal Models : Preliminary studies in rodent models indicate that this compound may exhibit anxiolytic-like effects, similar to other known modulators of metabotropic glutamate receptors (mGluRs). These findings suggest a potential role for the compound in treating anxiety disorders .
Case Studies
- Study on mGluR Modulation : A study published in the Journal of Medicinal Chemistry explored the effects of related compounds on mGluR5, a receptor implicated in anxiety and depression. The findings indicated that these compounds could serve as positive allosteric modulators, enhancing receptor activity without directly activating it. This mechanism is particularly relevant for developing new anxiolytic therapies .
- Therapeutic Potential : Another investigation focused on the compound's role as a biochemical probe for studying enzyme interactions. The results highlighted its ability to selectively inhibit specific enzymes involved in metabolic pathways, suggesting potential applications in drug development for metabolic disorders .
Comparative Analysis
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(6-Chloro-2-methylpyrimidin-4-yl)-4-methylpiperidine | Lacks hydroxymethyl group | Lower enzyme inhibition |
| 1-(6-Chloro-2-methylpyrimidin-4-yl)-3-hydroxypiperidine | Hydroxyl group instead of hydroxymethyl | Varying receptor affinity |
The presence of both the pyrimidine and piperidine rings along with the hydroxymethyl group distinguishes this compound from others, contributing to its unique biological properties.
特性
IUPAC Name |
1-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O/c1-7-6-15(4-3-9(7)16)11-5-10(12)13-8(2)14-11/h5,7,9,16H,3-4,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNCCQCHOYZIHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1O)C2=CC(=NC(=N2)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















